4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide
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Overview
Description
4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes hydroxyl groups and a sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxy-N-pentylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide moiety can interact with proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
- 4-Hydroxy-2-quinolones
- Roquinimex
Uniqueness
4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide stands out due to its unique combination of hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields .
Properties
CAS No. |
919486-80-9 |
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Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-2-3-4-13-18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-12,19-20H,2-4,13H2,1H3 |
InChI Key |
KXNRNQLOSCMGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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